2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Description
2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of sting , checkpoint kinase 1 (CHK1) inhibitors , acetyl-CoA-carboxylase (ACC) inhibitors , and potential anti-tubercular agents .
Mode of Action
For instance, as a CHK1 inhibitor, it may prevent the kinase from performing its role in cell cycle regulation .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, as an ACC inhibitor, it could impact fatty acid synthesis . As a CHK1 inhibitor, it could affect cell cycle regulation
Result of Action
Given its potential targets, the compound could have effects such as inhibiting fatty acid synthesis (as an acc inhibitor) or disrupting cell cycle regulation (as a chk1 inhibitor) .
Properties
IUPAC Name |
2-[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-21-9-3-5-15(17(21)23)18(24)22-10-6-14(7-11-22)25-16-13(12-19)4-2-8-20-16/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHNZSPTYGFNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.